Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Rosuvastatin methyl ester is a derivative of rosuvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Rosuvastatin itself is known for its high efficacy in reducing low-density lipoprotein (LDL) cholesterol and is often referred to as a “super statin” due to its superior effects compared to other statins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rosuvastatin methyl ester involves the selective methylation of the carboxyl group in rosuvastatin. One common method involves reacting rosuvastatin with methyl iodide in the presence of dimethyl sulfoxide (DMSO) and anhydrous potassium carbonate. This reaction is typically carried out at room temperature and can be completed within a few minutes .
Industrial Production Methods
Industrial production of rosuvastatin methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The methylation reaction is often followed by purification steps such as crystallization or chromatography to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin methyl ester primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include methyl iodide and potassium carbonate in DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylation of rosuvastatin yields rosuvastatin methyl ester, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Rosuvastatin methyl ester has several applications in scientific research:
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications beyond cholesterol reduction.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Rosuvastatin methyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, rosuvastatin methyl ester reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Lovastatin
- Pravastatin
- Fluvastatin
Uniqueness
Rosuvastatin methyl ester is unique due to its high potency and selectivity for HMG-CoA reductase. Compared to other statins, it has a stronger effect on lowering LDL cholesterol and a longer half-life, which allows for more flexible dosing schedules. Additionally, its methyl ester derivative is particularly useful in analytical applications due to its enhanced volatility and stability .
Properties
IUPAC Name |
methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPUCLJAVPJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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